molecular formula C11H12O3 B14070143 methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate

methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate

Cat. No.: B14070143
M. Wt: 192.21 g/mol
InChI Key: NRVPICMUQWVTEE-VHSXEESVSA-N
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Description

Methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate is a chiral epoxide ester with a 4-methylphenyl substituent. It serves as a critical intermediate in synthesizing cardiovascular drugs like diltiazem . Its stereochemistry (2R,3S) is essential for biological activity, as enantiomeric purity directly impacts drug efficacy. The compound is synthesized via enzymatic or organocatalytic methods, with lipases or epoxide hydrolases often employed to achieve high enantiomeric excess (e.e.) . However, instability of its hydrolysis products (e.g., rapid decarboxylation to aldehydes) poses challenges in industrial-scale production .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate

InChI

InChI=1S/C11H12O3/c1-7-3-5-8(6-4-7)9-10(14-9)11(12)13-2/h3-6,9-10H,1-2H3/t9-,10+/m0/s1

InChI Key

NRVPICMUQWVTEE-VHSXEESVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2[C@@H](O2)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)C2C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2R,3S)-3-(4-methylphenyl)acrylic acid with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor technology allows for precise control over reaction conditions, leading to improved yields and reduced by-product formation. This method is advantageous for large-scale production due to its sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids like m-CPBA and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA typically yields diols, while reduction with LiAlH4 results in the formation of alcohols.

Scientific Research Applications

Methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. These reactions can lead to the formation of new bonds and functional groups, which are crucial for its applications in synthesis and research.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compound Name Substituent Molecular Formula Key Properties/Applications References
Methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate 4-methyl C₁₂H₁₄O₃ Intermediate for diltiazem; XLogP3 = 1.3; e.e. >99% via enzymatic synthesis
Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate 4-methoxy C₁₁H₁₂O₄ Used in diltiazem synthesis; higher electron density due to methoxy group; e.e. 95–99% via Shi epoxidation
Methyl trans-3-(4-bromophenyl)-oxirane-2-carboxylate 4-bromo C₁₀H₉BrO₃ Electron-withdrawing substituent reduces reactivity; synthesized via RuCl₃/NaIO₄ oxidation (63% yield)
Methyl trans-3-(4-chlorophenyl)-oxirane-2-carboxylate 4-chloro C₁₀H₉ClO₃ Similar to bromo analog; higher lipophilicity (XLogP3 = 2.1); 74% yield
Methyl (3,4-dimethoxyphenyl)oxirane-2-carboxylate 3,4-dimethoxy C₁₂H₁₄O₅ Endothermic synthesis (quantum-chemical AM1 method); used in complex drug intermediates

Key Observations :

  • Electron-donating groups (e.g., methoxy) increase electron density on the phenyl ring, enhancing stability in electrophilic reactions .
  • Halogen substituents (Br, Cl) introduce steric and electronic effects, reducing reaction rates but improving lipophilicity .
  • Methyl vs. methoxy : The methyl group offers moderate electron donation, while methoxy provides stronger resonance effects, influencing regioselectivity in drug synthesis .

Ester Group Variations

Compound Name Ester Group Molecular Formula Key Properties References
This compound Methyl C₁₂H₁₄O₃ Standard ester; prone to hydrolysis decarboxylation
tert-Butyl 3-(4-methylphenyl)oxirane-2-carboxylate tert-Butyl C₁₄H₁₈O₃ Bulky ester improves steric hindrance; higher thermal stability
Menthyl 3-aryloxirane-2-carboxylates Menthyl Variable Chiral auxiliaries enhance enantioselectivity in asymmetric synthesis

Key Observations :

  • Methyl esters are cost-effective but less stable under basic conditions.
  • tert-Butyl esters reduce hydrolysis rates due to steric protection, favoring long-term storage .
  • Menthyl esters leverage natural chirality for improved asymmetric induction in synthesis .

Biological Activity

Methyl (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylate, also known as a chiral epoxide, plays a significant role in medicinal chemistry due to its potential biological activities and applications in drug synthesis. This article delves into its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C11_{11}H12_{12}O4_{4}
  • Molecular Weight : 208.21 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Melting Point : 69-71 °C
  • Boiling Point : 297.7 °C at 760 mmHg

Synthesis and Enantioselectivity

The compound is synthesized through various methods, often involving the resolution of racemic mixtures using microbial catalysts. For instance, Galactomyces geotrichum ZJUTZQ200 has been shown to effectively resolve racemic ethyl 3-phenylglycidate into its enantiomers with high enantioselectivity (>99% e.e.) . This method highlights the potential for biocatalysis in producing chiral intermediates crucial for pharmaceutical applications.

This compound exhibits several biological activities:

  • Anticancer Properties : The compound has been implicated in the synthesis of key intermediates for anticancer drugs like Taxol, which has potent antileukemic properties .
  • Cardiovascular Applications : It serves as an intermediate in the synthesis of diltiazem, a medication used to treat hypertension and angina .
  • Nootropic Effects : Analogues of this compound have been explored for their nootropic effects, particularly in the synthesis of clausenamide, which is known for cognitive enhancement .

Case Study 1: Enzymatic Resolution

A study demonstrated the effectiveness of G. geotrichum in resolving racemic epoxides, including this compound. The optimal conditions included specific pH buffers and co-solvents like DMSO that enhanced enantioselectivity and reaction rates .

Parameter Optimal Condition
Co-solventDMSO
Enantioselectivity>99%
Reaction Time8 hours

Case Study 2: Synthesis Pathways

Research indicates that this compound can be synthesized from simpler precursors through various chemical reactions involving nucleophilic substitutions and cyclization processes. These pathways are crucial for developing more complex pharmaceutical agents .

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